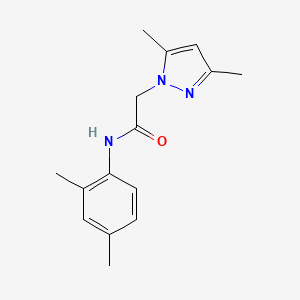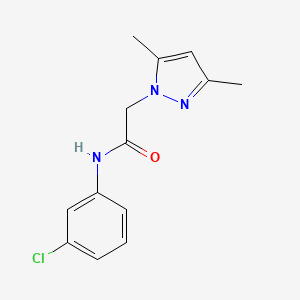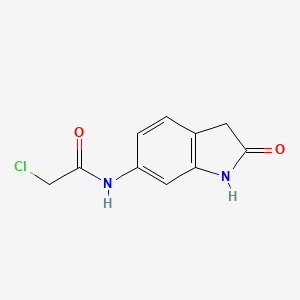![molecular formula C18H22N2O3 B7480786 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide](/img/structure/B7480786.png)
2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide, also known as A-317567, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential therapeutic applications in various fields of research, including pain management, inflammation, and cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide is primarily attributed to its ability to block the activity of TRPV1, a receptor that plays a crucial role in pain perception and inflammation. TRPV1 is a member of the transient receptor potential (TRP) ion channel family and is activated by various stimuli, including heat, capsaicin, and pro-inflammatory cytokines. 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide binds to the TRPV1 receptor and prevents its activation, thereby reducing pain perception and inflammation.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide has been shown to have several biochemical and physiological effects, including the reduction of pain perception, inflammation, and tumor growth. In animal models, 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide has been shown to effectively reduce neuropathic pain by blocking the activity of TRPV1. 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models. Furthermore, 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide has been investigated for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide is its specificity for TRPV1, which makes it a useful tool for studying the role of TRPV1 in pain perception, inflammation, and cancer. However, one of the limitations of 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide is its relatively low potency, which may require higher concentrations of the compound to be effective in some experiments. Additionally, 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide has a relatively short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide. One potential area of investigation is the development of more potent analogs of the compound that may be more effective in reducing pain perception, inflammation, and tumor growth. Another area of research is the investigation of the potential role of TRPV1 in other physiological processes, such as thermoregulation and metabolism. Finally, the potential therapeutic applications of 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide in other fields, such as neurodegenerative diseases and cardiovascular diseases, may also be worth exploring.
Métodos De Síntesis
The synthesis of 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide involves the reaction of 2-(2-methoxyphenoxy) acetic acid with N-methylaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with N-ethyl-N-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the final product. The yield of the synthesis process is around 50%, and the purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of research, including pain management, inflammation, and cancer treatment. In pain management, 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide has been shown to effectively reduce neuropathic pain in animal models by blocking the activity of TRPV1, a receptor that plays a crucial role in pain perception. Inflammation is another area where 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide has shown promising results, as it has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models. 2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide has also been investigated for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-20(15-8-4-3-5-9-15)13-12-19-18(21)14-23-17-11-7-6-10-16(17)22-2/h3-11H,12-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTWHTSOZLLAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)COC1=CC=CC=C1OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)





![4-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxane-4-carboxamide](/img/structure/B7480737.png)


![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7480755.png)



![4-[2-(N-methylanilino)ethylsulfamoyl]benzamide](/img/structure/B7480807.png)